Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride
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Overview
Description
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is an organic compound with a complex structure It is a derivative of butanoic acid and contains both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride typically involves the esterification of 4-(3-amino-4-methoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-aminophenyl)butanoate: Lacks the methoxy group, leading to different chemical properties and reactivity.
Methyl 4-(4-aminophenyl)butanoate: Has the amino group in a different position, affecting its binding affinity and biological activity.
Methyl 4-amino-3-(4-chlorophenyl)butanoate:
Uniqueness
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is unique due to the presence of both amino and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 4-(3-amino-4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-7-6-9(8-10(11)13)4-3-5-12(14)16-2;/h6-8H,3-5,13H2,1-2H3;1H |
InChI Key |
OQFWJHDJYXRFTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)OC)N.Cl |
Origin of Product |
United States |
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